4-Methyltrityl chloride

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

4-Methyltrityl chloride (Mtt-Cl) is a precise, hyperacid-labile protecting group for amines/thiols in Fmoc SPPS. Distinct from generic trityl chloride, the para-methyl substitution provides a specific lability hierarchy—stable to piperidine yet cleavable with just 15% TFA in DCM. This orthogonality is essential for synthesizing fully protected peptides on hyperacid-labile resins (ClTrt-Cl) and safeguarding residues like Asn/Gln from dehydration. Choose Mtt-Cl for reproducible, high-fidelity protection in complex peptide architectures.

Molecular Formula C20H17Cl
Molecular Weight 292.8 g/mol
CAS No. 23429-44-9
Cat. No. B151956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltrityl chloride
CAS23429-44-9
Molecular FormulaC20H17Cl
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
InChIInChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
InChIKeyVUTZFAOGDXUYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltrityl Chloride (CAS 23429-44-9): A Differentiated Acid-Labile Protecting Reagent for Solid-Phase Peptide Synthesis and Beyond


4-Methyltrityl chloride (Mtt-Cl), also known as 1-[chloro(diphenyl)methyl]-4-methylbenzene, is a substituted trityl chloride derivative within the triphenylmethyl protecting group family . It is primarily utilized as a hyperacid-labile protecting group for amines, thiols, and hydroxyls in multi-step organic synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS) . Its introduction into a substrate occurs under extremely mild conditions by treating the target amine or thiol with the reagent and a base like DIPEA in dichloromethane (DCM) . The compound presents as a white to slightly yellow powder, has a molecular formula of C20H17Cl, and a typical melting point of 98-101°C . Its singular 4-methyl substitution pattern confers a specific, intermediate position within the acid-lability hierarchy of trityl protecting groups, enabling its unique and reproducible role in orthogonal protection strategies.

Why 4-Methyltrityl Chloride Cannot Be Directly Substituted: A Foundation in Orthogonal Protecting Group Strategy


Within the trityl family, the seemingly minor substitution of a single methyl group profoundly alters the protecting group's acid lability, dictating its fate in complex synthetic sequences. A generic 'trityl chloride' cannot be used interchangeably, as each derivative—from trityl (Trt) to monomethoxytrityl (Mmt) and dimethoxytrityl (DMTr)—occupies a distinct, quantifiable position in the acid-deprotection hierarchy . This hierarchy is a cornerstone of orthogonal protection strategy, enabling the selective, stepwise removal of protecting groups from different functional groups within a single molecule . The specific electronic and steric influence of the single para-methyl group on 4-methyltrityl chloride (Mtt-Cl) results in a precise and reproducible acid lability profile that is distinct from both the parent Trt and its other substituted analogs [1]. Choosing Mtt-Cl over a comparator is therefore not an arbitrary selection; it is a deliberate, data-driven decision based on its unique position in this lability spectrum, which is essential for achieving high-yield, selective deprotections without damaging other sensitive structures in the target molecule [2].

Quantitative Evidence Guide: Key Differentiators of 4-Methyltrityl Chloride (Mtt-Cl)


Acid Lability of 4-Methyltrityl (Mtt) Compared to Trityl (Trt) and Monomethoxytrityl (Mmt)

The 4-methyltrityl (Mtt) group exhibits a distinct and intermediate acid lability profile, quantified by its deprotection conditions relative to other trityl derivatives. While the parent trityl (Trt) group requires higher acid concentrations, the Mtt group is more labile, allowing for selective cleavage [1]. Specifically, Mtt is removed with 15% trifluoroacetic acid (TFA) in dichloromethane (DCM) over 1 hour. In contrast, its closely related analog, monomethoxytrityl (Mmt), which is more acid-sensitive, is cleaved with just 5% TFA in DCM over the same time period [1]. This data confirms that Mtt occupies a well-defined niche between Trt and Mmt in the acid lability scale.

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

Compatibility of 4-Methyltrityl (Mtt) with Highly Acid-Sensitive 2-Chlorotrityl Chloride Resin

A key differentiator for the 4-methyltrityl (Mtt) group is its proven compatibility with the hyperacid-labile 2-chlorotrityl chloride (ClTrt-Cl) resin. The Mtt group's intermediate acid lability allows it to be removed under conditions that do not cause premature and undesired cleavage of the growing peptide chain from the ClTrt-Cl resin [1]. This is in contrast to the more acid-labile monomethoxytrityl (Mmt) group, which is cleaved at 5% TFA [2], a condition that could potentially cause significant peptide loss from the ClTrt-Cl resin. Conversely, the parent trityl (Trt) group is more stable and requires harsher acidic conditions for removal, which can lead to resin-mediated side reactions or cleavage. Mtt therefore provides a 'Goldilocks' lability profile that is specifically suited for this widely used resin [1].

Solid-Phase Peptide Synthesis Resin Linker Stability Orthogonal Cleavage

Kinetic Advantage of 4-Methyltrityl (Mtt) in Protecting Group Cleavage

The 4-methyltrityl (Mtt) group was specifically developed as a structural modification of the parent trityl (Trt) group to enable 'more rapid cleavage from protected peptides' [1]. While specific rate constants are not always detailed in early literature, this foundational statement establishes a clear kinetic differentiation. The increased cleavage rate compared to Trt is attributed to the electron-donating methyl group, which stabilizes the carbocation intermediate formed during acid-mediated detritylation . This faster deprotection can translate to reduced overall synthesis time and minimized exposure of the peptide to acidic conditions, which is a significant advantage in automated and manual SPPS workflows.

Peptide Synthesis Deprotection Kinetics Reaction Efficiency

Differentiation of 4-Methyltrityl (Mtt) from 4,4'-Dimethoxytrityl (DMTr) in Selectivity and Application

The 4-methyltrityl (Mtt) group and the 4,4'-dimethoxytrityl (DMTr) group serve fundamentally different purposes despite both belonging to the trityl family, a distinction critical for correct reagent selection. The DMTr group is the gold standard for protecting the 5'-hydroxyl group of phosphoramidites in automated oligonucleotide synthesis . Its high acid lability is essential for the rapid, repetitive detritylation cycles required in this process, which is typically achieved with dichloroacetic acid (DCA) or trichloroacetic acid (TCA) [1]. In contrast, the Mtt group is considered 'hyperacid-labile' in the context of peptide chemistry but is far less labile than DMTr. Mtt's primary role is as a semi-permanent side-chain protecting group in peptide synthesis that is stable to repetitive piperidine treatments for Fmoc removal, but can be cleaved with moderate acid [2]. Using DMTr-Cl for a peptide side-chain protection would be impractical as it would not survive the Fmoc deprotection cycles, while using Mtt-Cl for 5'-OH protection in oligonucleotide synthesis would be too slow for the required cycle times. This clear, application-defined difference in acid lability is a primary driver for procurement.

Oligonucleotide Synthesis Protecting Group Strategy Acid Lability

Best-Fit Research and Industrial Scenarios for 4-Methyltrityl Chloride


Solid-Phase Synthesis of Complex, Multi-Protected Peptides on Highly Acid-Sensitive Resins

4-Methyltrityl chloride (Mtt-Cl) is the reagent of choice for introducing a side-chain protecting group that must survive repetitive Fmoc deprotection cycles (using piperidine) but be cleavable under mild acidic conditions that do not detach the peptide from hyperacid-labile resins like 2-chlorotrityl chloride (ClTrt-Cl) [1]. Its quantifiable cleavage at 15% TFA in DCM [1] provides an orthogonal deprotection pathway, enabling the synthesis of fully protected peptide fragments or cyclic peptides on the resin. This is critical for synthesizing His-containing peptides or other sequences prone to side reactions on more acid-stable resins [1].

Selective Side-Chain Protection of Asn and Gln in Fmoc/tBu SPPS

The Mtt group was originally developed and validated for protecting the side-chain amides of asparagine (Asn) and glutamine (Gln) [1]. In this application, Mtt prevents undesired dehydration or side-reactions that can occur at these residues during peptide chain assembly. Its faster cleavage rate compared to the parent Trt group [1] is a key advantage, ensuring complete deprotection in the final TFA cleavage step without leaving residual protecting groups that could complicate purification or reduce biological activity.

Synthesis of Branched Peptides and Peptide Dendrimers (MAPs and TASPs)

The orthogonal stability of Mtt to piperidine (for Fmoc removal) and its specific acid lability make it a key tool for constructing complex peptide architectures. It is used for the synthesis of 'oligolysine cores suitable for the solid-phase assembly of MAPs (Multiple Antigenic Peptides) and TASPs (Template-Assembled Synthetic Proteins)' [2]. In these syntheses, Mtt can be used to protect lysine side chains while the peptide chain is assembled on the alpha-amino group. Selective removal of the Mtt groups with 15% TFA [3] then liberates the side chains for subsequent coupling, enabling the creation of branched, multi-epitope structures for vaccine development or protein mimicry.

General Protection of Amines and Thiols in Multi-Step Organic Synthesis

Beyond peptide synthesis, 4-Methyltrityl chloride serves as a general and predictable protecting group for amines and thiols in any multi-step organic synthesis requiring an acid-labile protecting group . Its introduction under extremely mild conditions (with DIPEA in DCM) and its defined cleavage with 15% TFA [3] provides a reliable, off-the-shelf solution for temporary protection. This is particularly valuable in medicinal chemistry programs synthesizing complex small molecules, natural products, or chemical biology probes, where a well-characterized, moderately acid-labile protecting group is required to navigate a synthetic sequence without damaging other sensitive functionalities.

Technical Documentation Hub

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